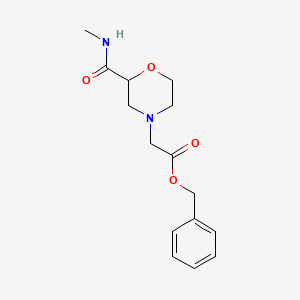
Benzyl 2-(2-(methylcarbamoyl)morpholino)acetate
Cat. No. B8330418
M. Wt: 292.33 g/mol
InChI Key: CLZRGTZYJYQDRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08252793B2
Procedure details


tert-butyl 2-(methylcarbamoyl)morpholine-4-carboxylate prepared above (0.5 g, 0.20 mmol) was dissolved in DCM (10 mL) and TFA (2 mL). The reaction mixture was stirred at room temperature for 4 h and then concentrated; excess 1N HCl solution in ether was added to the residue and concentrated under high vacuum. The residue was dissolved in acetonitrile (20 mL) and K2CO3 (0.56 g, 40.8 mmol) was added followed by bromo-acetic acid benzyl ester (0.7 g, 3.07 mmol). The reaction mixture was heated at 60° C. overnight. The solution was cooled to room temperature and diluted with Ethyl acetate (50 mL) and water (50 mL), organic layer was separated, dried (MgSO4) and concentrated to give an oil which was purified by column chromatography using ethyl acetate-hexanes (1:1) to give benzyl 2-(2-(methylcarbamoyl)morpholino)acetate. MS (APCI) 293 (M+).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One







Identifiers


|
REACTION_CXSMILES
|
[CH3:1][NH:2][C:3]([CH:5]1[O:10][CH2:9][CH2:8][N:7]([C:11](OC(C)(C)C)=O)[CH2:6]1)=[O:4].C([O-])([O-])=O.[K+].[K+].[CH2:24]([O:31][C:32](=[O:35])CBr)[C:25]1[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=1>C(Cl)Cl.C(O)(C(F)(F)F)=O.C(OCC)(=O)C.O>[CH3:1][NH:2][C:3]([CH:5]1[CH2:6][N:7]([CH2:11][C:32]([O:31][CH2:24][C:25]2[CH:30]=[CH:29][CH:28]=[CH:27][CH:26]=2)=[O:35])[CH2:8][CH2:9][O:10]1)=[O:4] |f:1.2.3|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CNC(=O)C1CN(CCO1)C(=O)OC(C)(C)C
|
Step Two
|
Name
|
|
|
Quantity
|
0.56 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
0.7 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)OC(CBr)=O
|
Step Four
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(Cl)Cl
|
Step Five
|
Name
|
|
|
Quantity
|
2 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
Step Six
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at room temperature for 4 h
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
excess 1N HCl solution in ether was added to the residue
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated under high vacuum
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The residue was dissolved in acetonitrile (20 mL)
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was heated at 60° C. overnight
|
|
Duration
|
8 (± 8) h
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was cooled to room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was separated
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried (MgSO4)
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrated
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to give an oil which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatography
|
Outcomes


Product
Details
Reaction Time |
4 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CNC(=O)C1OCCN(C1)CC(=O)OCC1=CC=CC=C1
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
